Colistin sulfate originates from the fermentation of Bacillus polymyxa, which produces colistin, a complex of cyclic polypeptides. The sulfate form is often used in clinical settings due to its improved solubility and stability compared to other forms of colistin.
Colistin sulfate is classified under the following categories:
The synthesis of colistin sulfate involves fermentation processes using Bacillus polymyxa. The production can be optimized through various methods, including:
The fermentation medium typically contains sources of carbon (such as glucose), nitrogen (like peptone), and minerals. The conditions (pH, temperature, and aeration) are carefully controlled to maximize yield. After fermentation, colistin is extracted and purified through processes such as precipitation, chromatography, and crystallization.
Colistin sulfate consists of a cyclic peptide structure with a specific arrangement of amino acids. The molecular formula is C_55H_100N_16O_13S, and it has a molecular weight of approximately 1200 Da.
The structure includes:
Colistin sulfate primarily acts through interactions with bacterial cell membranes:
The binding affinity of colistin for lipopolysaccharides is critical for its effectiveness. The presence of divalent cations (such as calcium and magnesium) can influence this interaction, as they stabilize the membrane structure.
Colistin sulfate exerts its antibacterial effects through a multi-step mechanism:
Studies have shown that colistin's efficacy is particularly pronounced against multidrug-resistant strains of bacteria, making it a last-resort antibiotic in clinical settings.
Colistin sulfate has been shown to retain activity against various resistant strains, but its nephrotoxicity limits its use in some patients.
Colistin sulfate is primarily used in clinical settings for:
Colistin sulfate (polymyxin E), a cyclic decapeptide with a fatty acid side chain, was first isolated in 1949 as a secondary metabolite of Paenibacillus polymyxa subsp. colistinus [1] [9]. Its initial clinical deployment in the 1950s targeted Gram-negative infections, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae [9]. By the 1970s, however, colistin sulfate was largely abandoned in human medicine due to nephrotoxicity and neurotoxicity concerns, replaced by newer aminoglycosides and β-lactams [1] [4]. The post-antibiotic era (2000s onward) witnessed its critical resurgence, driven by the emergence of pandrug-resistant Gram-negative pathogens. Carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii, and P. aeruginosa rendered conventional therapies ineffective, positioning colistin sulfate as a therapeutic last resort [2] [10]. The World Health Organization (WHO) subsequently classified colistin among "Critically Important Antimicrobials for Human Medicine" (2019), emphasizing its irreplaceable role [10].
Table 1: Key Pathogens Targeted by Colistin Sulfate in Multidrug-Resistant Infections
Pathogen | Resistance Profile | Clinical Relevance |
---|---|---|
Pseudomonas aeruginosa | Carbapenem-resistant, MDR/XDR | Nosocomial pneumonia, sepsis |
Acinetobacter baumannii | Extensively drug-resistant (XDR) | Ventilator-associated pneumonia |
Klebsiella pneumoniae | Carbapenemase-producing (KPC) | Bloodstream infections, urinary tract infections |
Escherichia coli | mcr-positive, ESBL co-producers | Zoonotic enteric infections |
The reintroduction of colistin sulfate in the 1990s marked a paradigm shift in infectious disease management. Initially preserved for cystic fibrosis patients with chronic P. aeruginosa lung infections, its use expanded globally as carbapenem resistance escalated [1] [9]. This reintroduction was not a simple reinstatement but involved critical adaptations:
Between 2000–2020, PubMed citations for "colistin" surged by >500%, reflecting its reestablished clinical centrality [9].
The resurgence of colistin sulfate was propelled by intersecting epidemiological crises:
Table 2: Global Distribution of Plasmid-Mediated Colistin Resistance (mcr) Genes
mcr Variant | Year Identified | Primary Hosts | Geographical Spread | Co-resistance Trends |
---|---|---|---|---|
mcr-1 | 2015 | E. coli, Salmonella | Six continents | ESBLs, quinolones |
mcr-2 | 2016 | Porcine E. coli | Belgium, Spain | Beta-lactams |
mcr-3–mcr-9 | 2016–2020 | Diverse Enterobacterales | Asia, Europe, Americas | Carbapenemases, aminoglycosides |
Resistance mechanisms diversified beyond plasmids:
The compounding effect of these drivers necessitated colistin sulfate’s reinstatement, albeit under stewardship programs to curtail resistance amplification. Future directions include novel formulations (e.g., micelle-encapsulated colistin) to enhance efficacy and reduce resistance selection [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0